molecular formula C7H4ClF5S B2513547 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene CAS No. 2416230-34-5

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene

Cat. No.: B2513547
CAS No.: 2416230-34-5
M. Wt: 250.61
InChI Key: BZAPYVJEBVFASC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a halogenated thiophene derivative characterized by a chloromethyl (–CH2Cl) group at the 2-position and a pentafluoroethyl (–CF2CF3) substituent at the 5-position of the thiophene ring. This compound belongs to a class of functionalized thiophenes widely used in medicinal chemistry, materials science, and catalysis due to their electron-deficient aromatic systems and reactivity in cross-coupling reactions .

Properties

IUPAC Name

2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5S/c8-3-4-1-2-5(14-4)6(9,10)7(11,12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZAPYVJEBVFASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

This method involves two stages:

  • Synthesis of 5-(1,1,2,2,2-Pentafluoroethyl)Thiophene :
    • Cross-coupling of 5-bromothiophene with pentafluoroethyl copper(I) reagents (e.g., CF2CF3Cu) under palladium catalysis (Pd(PPh3)4, 80°C, DMF) yields the intermediate.
    • Alternative routes utilize halogen exchange reactions, such as treating 5-chlorothiophene with potassium pentafluoroethyltrifluoroborate (K[CF2CF3BF3]) in the presence of CuI.
  • Chloromethylation :
    • Electrophilic chloromethylation is achieved using bis(chloromethyl) ether (ClCH2OCH2Cl) and a Lewis acid catalyst (e.g., ZnCl2 or AlCl3) in dichloromethane at 0–25°C. The reaction proceeds via Friedel-Crafts alkylation, favoring the 2-position due to the electron-withdrawing pentafluoroethyl group at position 5.

Key Data

Parameter Value Source
Yield (Stage 1) 45–60%
Yield (Stage 2) 70–85%
Purity (Final Product) >95% (HPLC)

Advantages : High regioselectivity for the 2-position; scalable for industrial production.
Limitations : Requires handling of toxic bis(chloromethyl) ether.

Cross-Coupling of 5-Bromo-2-Chloromethylthiophene with Pentafluoroethyl Reagents

Reaction Mechanism and Conditions

  • Synthesis of 5-Bromo-2-Chloromethylthiophene :

    • Bromination of 2-chloromethylthiophene using Br2 in CH2Cl2 with FeBr3 (0–5°C, 2 h) provides the 5-bromo derivative.
  • Pentafluoroethylation via Kumada Coupling :

    • Reaction of 5-bromo-2-chloromethylthiophene with pentafluoroethylmagnesium bromide (CF2CF3MgBr) in THF at −78°C to 25°C, catalyzed by Ni(dppe)Cl2, affords the target compound.

Key Data

Parameter Value Source
Yield (Bromination) 88%
Yield (Coupling) 50–65%
Reaction Time 12–24 h

Advantages : Modular approach; compatible with diverse organometallic reagents.
Limitations : CF2CF3MgBr is air-sensitive and requires low temperatures.

Direct Fluorination of 2-(Chloromethyl)-5-Vinylthiophene

Reaction Mechanism and Conditions

  • Synthesis of 2-(Chloromethyl)-5-Vinylthiophene :

    • Wittig reaction of 5-formyl-2-chloromethylthiophene with methyltriphenylphosphonium bromide (CH2=PPh3Br) in THF.
  • Fluorination :

    • Treatment with sulfur tetrafluoride (SF4) and HF at 100–120°C converts the vinyl group (-CH=CH2) to -CF2CF3.

Key Data

Parameter Value Source
Yield (Wittig Reaction) 75%
Yield (Fluorination) 40–55%
Purity (Final Product) 90% (GC-MS)

Advantages : Avoids organometallic reagents.
Limitations : Low fluorination efficiency; SF4 is highly toxic.

Nucleophilic Substitution on Activated Thiophene Derivatives

Reaction Mechanism and Conditions

  • Activation of Thiophene :

    • Nitration of 2-chloromethylthiophene at position 5 using HNO3/H2SO4 introduces a nitro group (-NO2), enhancing electrophilicity.
  • Nucleophilic Displacement :

    • Reaction with sodium pentafluoroethanethiolate (NaSCF2CF3) in DMSO at 120°C replaces the nitro group with -SCF2CF3, followed by oxidative desulfurization (H2O2, AcOH) to yield -CF2CF3.

Key Data

Parameter Value Source
Yield (Nitration) 82%
Yield (Substitution) 60%
Reaction Time 48 h

Advantages : Utilizes stable reagents.
Limitations : Multi-step process with moderate overall yield.

Comparative Analysis of Methods

Method Overall Yield Cost Scalability Safety Concerns
1 55–70% $$ High Bis(chloromethyl) ether
2 40–55% $$$ Moderate Air-sensitive reagents
3 30–45% $$ Low SF4 toxicity
4 45–55% $ Moderate Oxidative conditions

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido, thiol, or hydroxyl derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of methyl or ethyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological membranes and proteins, potentially altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Analysis of Thiophene Derivatives
Compound Name Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity/Applications Reference
2-(Chloromethyl)-5-(4-chlorophenyl)thiophene –CH2Cl (2), –C6H4Cl (5) 232.71 85–87 (decomp) 338.3 (predicted) Intermediate for pharmaceuticals
2-(Bromomethyl)-5-(4-methoxyphenyl)thiophene –CH2Br (2), –C6H4OCH3 (5) 293.18 N/A N/A Suzuki coupling precursor (76% yield)
2-(Chloromethyl)-5-methylthiophene –CH2Cl (2), –CH3 (5) 146.64 N/A N/A Building block for agrochemicals
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene –C6H4F (2), –CH2C6H3I (5) 408.27 N/A N/A Fluorinated pharmaceutical intermediate

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The pentafluoroethyl group (–CF2CF3) in the target compound is a stronger EWG than chlorine or bromine, enhancing electrophilic substitution reactivity. This contrasts with 2-(chloromethyl)-5-methylthiophene, where the methyl group (–CH3) acts as an electron donor .
  • Synthetic Yields : Bromomethyl derivatives (e.g., 2-(bromomethyl)-5-(4-methoxyphenyl)thiophene) achieve high yields (76%) in Suzuki-Miyaura couplings due to favorable solubility of boronic acids in 1,4-dioxane/water mixtures . The chloromethyl analog may exhibit lower yields due to reduced leaving-group ability compared to bromine.
  • Pharmacological Potential: Fluorinated derivatives (e.g., 2-(4-fluorophenyl)-5-iodo analogs) are prioritized in drug discovery for metabolic stability and bioavailability , suggesting the pentafluoroethyl group could confer similar advantages.

Structural and Crystallographic Insights

Evidence from related compounds highlights the absence of intramolecular non-covalent interactions in disubstituted thiophenes. This suggests that the pentafluoroethyl group’s bulkiness may further hinder such interactions.

Fluorination Impact on Physical Properties

The pentafluoroethyl group increases hydrophobicity and thermal stability compared to non-fluorinated analogs. For instance:

  • Density : Fluorinated thiophenes (e.g., 2-(4-fluorophenyl)-5-iodo derivatives) exhibit higher densities (~1.5 g/cm³) due to fluorine’s atomic mass .
  • Thermal Stability : Decomposition temperatures for chloromethyl-thiophenes range from 85–87°C , while fluorinated analogs likely exceed this due to strong C–F bonds.

Biological Activity

2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated thiophene derivative that has garnered attention in various fields of research due to its unique chemical structure and potential bioactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves chloromethylation of 5-(1,1,2,2,2-pentafluoroethyl)thiophene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride. This reaction is crucial for introducing the chloromethyl group that contributes to the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with biological membranes and proteins. The fluorinated structure enhances lipophilicity, allowing for better membrane penetration. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to various biological effects such as:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit oncostatic activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), similar to other alkylating agents .
  • Anti-inflammatory Properties: Investigations into its anti-inflammatory potential are ongoing, with some evidence indicating interactions with pathways involved in inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Cell Line/Model Effect Reference
AnticancerA549Significant oncostatic activity
AnticancerMCF7Significant oncostatic activity
Inflammatory response modulationIn vitro modelsPotential anti-inflammatory effects

Case Study 1: Anticancer Activity

In a study evaluating various alkylating agents for their anticancer properties, this compound was tested against A549 and MCF7 cell lines. Results indicated a dose-dependent inhibition of cell proliferation. The mechanism was hypothesized to involve DNA alkylation leading to apoptosis in cancer cells.

Case Study 2: Inflammatory Response

Another investigation assessed the compound's effect on inflammatory markers in vitro. The results suggested that treatment with this thiophene derivative reduced the expression of pro-inflammatory cytokines in cultured macrophages. This finding supports the potential use of this compound as an anti-inflammatory agent.

Q & A

Q. What are optimal synthetic routes for 2-(chloromethyl)-5-(pentafluoroethyl)thiophene, and how can reaction conditions be systematically optimized?

The synthesis of thiophene derivatives typically involves nucleophilic substitution or cross-coupling reactions. Key factors include:

  • Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile enhance solubility and reaction efficiency, as observed in analogous thiophene syntheses .
  • Temperature control : Maintaining 40–60°C minimizes side reactions while ensuring sufficient activation energy for substitution .
  • Catalyst choice : Palladium-based catalysts (e.g., Pd-PEPPSI-SIPr) improve regioselectivity in halogenated thiophene systems .
  • Yield optimization : Reaction time and stoichiometric ratios (e.g., 1:1.5 for alkyl halide to thiophene precursor) should be calibrated via iterative HPLC or GC-MS analysis .

Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR can resolve substituent positions. For example, the chloromethyl group’s protons appear as a triplet (~δ 4.5 ppm) due to coupling with adjacent carbons, while pentafluoroethyl carbons show distinct 19^{19}F-13^{13}C coupling .
  • X-ray crystallography : Critical for confirming stereochemistry and bond angles, particularly if crystallized from THF/hexane mixtures .
  • Mass spectrometry : High-resolution MS (e.g., DART-ESI+) verifies molecular weight (expected ~276.4 g/mol) and detects halogen isotopic patterns .

Advanced Research Questions

Q. How do electronic effects of the chloromethyl and pentafluoroethyl groups influence regioselectivity in electrophilic substitution reactions?

The chloromethyl group acts as an electron-withdrawing substituent via inductive effects, directing electrophiles to the less hindered C3 position. Conversely, the pentafluoroethyl group’s strong -I effect further deactivates the ring, requiring harsher conditions (e.g., Friedel-Crafts acylation with AlCl₃ at 80°C). Computational studies (DFT) can predict charge distribution, while experimental validation involves competitive reactions with nitrobenzene or bromine .

Q. What strategies mitigate contradictory data in reaction yield or purity across different synthetic protocols?

  • Controlled variable analysis : Systematically vary solvents (e.g., DMF vs. THF), catalysts, and temperatures to isolate critical factors.
  • Byproduct identification : Use LC-MS/MS to detect side products (e.g., sulfoxide formation in oxidation reactions) .
  • Reproducibility checks : Compare results under inert (N₂) vs. ambient conditions, as oxygen or moisture may degrade sensitive intermediates .

Q. How can computational modeling predict the compound’s reactivity in novel reactions (e.g., Suzuki-Miyaura couplings)?

  • Docking studies : Simulate ligand-catalyst interactions using software like Gaussian or ORCA. The chloromethyl group’s steric bulk may hinder transmetalation, requiring bulky phosphine ligands .
  • Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The sulfur atom in the thiophene ring often acts as a nucleophilic center .

Q. What methodologies assess the compound’s potential in organic electronics (e.g., as a semiconductor)?

  • Cyclic voltammetry : Measure HOMO/LUMO levels to evaluate charge transport properties. Pentafluoroethyl groups typically lower LUMO energy, enhancing electron affinity .
  • Thin-film characterization : Use AFM or XRD to analyze crystallinity when deposited on ITO substrates .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity (e.g., antimicrobial assays)?

  • Dose-response validation : Replicate assays (e.g., MIC tests) across multiple cell lines (e.g., S. aureus vs. E. coli) with standardized inoculum sizes .
  • Solvent controls : Ensure DMSO concentrations ≤1% to avoid false positives .

Q. What analytical approaches resolve conflicting crystallographic data for structurally similar derivatives?

  • Rietveld refinement : Apply to powder XRD data to distinguish polymorphism or disorder .
  • Multivariate analysis : Compare unit cell parameters (e.g., α, β, γ angles) with homologous compounds in the Cambridge Structural Database .

Methodological Resources

  • Synthetic protocols : Refer to Pd-PEPPSI-SIPr-catalyzed cross-coupling in THF at 60°C for scalable production .
  • Computational tools : Use PubChem’s canonical SMILES (C1=C(SC(=C1CCl)F)C(F)(F)F(F)F) for property prediction .

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